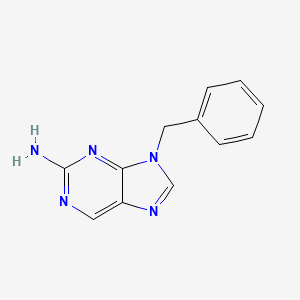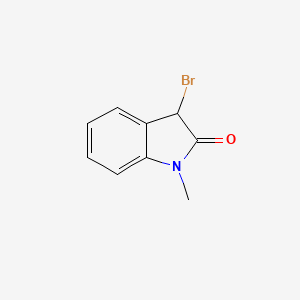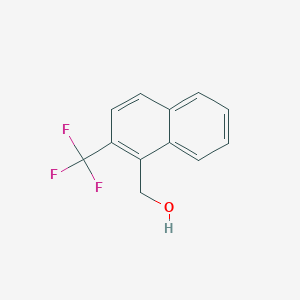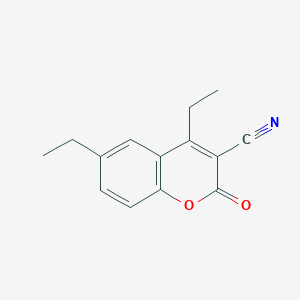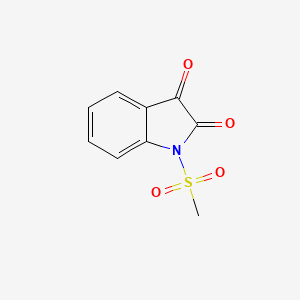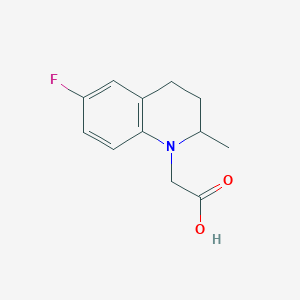
(5-(2,6-Difluorophenyl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2,6-Difluorofenil)piridin-3-il)metanamina: es un compuesto químico que presenta un anillo de piridina sustituido con un grupo metanamina y un grupo difluorofenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5-(2,6-difluorofenil)piridin-3-il)metanamina normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 2,6-difluorobenzaldehído y 3-piridilmetanamina.
Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando un catalizador para facilitar la formación del producto deseado.
Purificación: El producto se purifica utilizando técnicas estándar como recristalización o cromatografía para obtener el compuesto puro.
Métodos de Producción Industrial
En un entorno industrial, la producción de (5-(2,6-difluorofenil)piridin-3-il)metanamina puede implicar reacciones a gran escala utilizando equipos automatizados para garantizar la consistencia y la eficiencia. El proceso incluiría:
Síntesis a granel: Utilizando grandes reactores para manejar cantidades significativas de materiales de partida.
Optimización: Ajuste fino de las condiciones de reacción para maximizar el rendimiento y la pureza.
Control de calidad: Implementando medidas rigurosas de control de calidad para garantizar que el producto final cumpla con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5-(2,6-Difluorofenil)piridin-3-il)metanamina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y Condiciones Comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.
Reacciones de sustitución: Estas reacciones a menudo requieren catalizadores como paladio o níquel.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo:
Oxidación: Produce óxidos o derivados hidroxilo.
Reducción: Rendimiento de varios derivados de aminas.
Sustitución: Da como resultado compuestos con diferentes grupos funcionales que reemplazan los originales.
Aplicaciones Científicas De Investigación
(5-(2,6-Difluorofenil)piridin-3-il)metanamina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (5-(2,6-difluorofenil)piridin-3-il)metanamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
(5-(2,6-Difluorofenil)piridin-3-il)metanol: Un compuesto estrechamente relacionado con un grupo hidroxilo en lugar de un grupo metanamina.
(5-(2,6-Difluorofenil)piridin-3-il)etanamina: Estructura similar pero con un grupo etilamina.
Unicidad
(5-(2,6-Difluorofenil)piridin-3-il)metanamina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su grupo difluorofenilo mejora su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
1346691-85-7 |
|---|---|
Fórmula molecular |
C12H10F2N2 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
[5-(2,6-difluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10F2N2/c13-10-2-1-3-11(14)12(10)9-4-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2 |
Clave InChI |
NRHXYASJGUNGCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)
